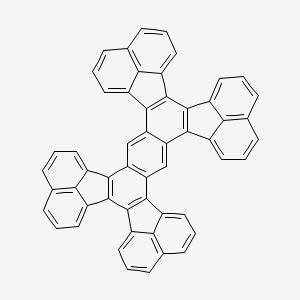

1.2,3.4,5.6,7.8-四( пери-萘并)蒽

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

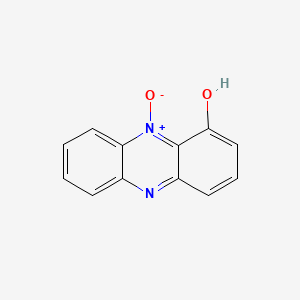

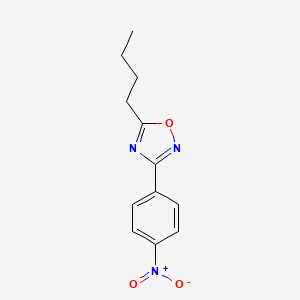

Tetra(peri-naphthylene)anthracene (TPNA) is a compound decorated with trii-sopropylsilylethynyl substituents . It is perfectly stable under ambient conditions in air and features intense and strongly bathochromically shifted UV/vis absorption and emission bands reaching to near-IR region beyond 900 nm .

Synthesis Analysis

A novel, benign synthetic strategy towards soluble TPNA has been established . The synthesis does not require the use of hazardous picric acid and the final aromatization proceeds under mild conditions .Molecular Structure Analysis

The related 1.2,3.4,5.6,7.8-tetra(peri-naphthylene)anthracene (TPNA) with four cyclopentadiene rings fused to a common anthracene core remains largely unexplored . The original synthesis relies on a dimerization of .Chemical Reactions Analysis

Cyclic voltammetry measurements revealed four facilitated reversible redox events comprising two oxidations and two reductions . These experimental findings were corroborated by theoretical studies to identify the TPNA platform a particularly useful candidate for the development of functional near-IR fluorophores upon appropriate functionalization .Physical And Chemical Properties Analysis

The compound is perfectly stable under ambient conditions in air and features intense and strongly bathochromically shifted UV/vis absorption and emission bands reaching to near-IR region beyond 900 nm .科学研究应用

近红外荧光团性质

1.2,3.4,5.6,7.8-四(peri-萘并)蒽 (TPNA) 已被确定为开发功能性近红外 (IR) 荧光团的候选者。弗里施等人 (2022) 的一项研究开发了 TPNA 的良性合成策略,显示了其在环境条件下的稳定性以及其在近红外区域超过 900 nm 的 UV/vis 吸收和发射带的潜力 (Frisch et al., 2022).

用过氧化氢氧化

在环境化学的背景下,埃斯特拉达等人 (2011) 探索了用过氧化氢氧化多环芳烃(如蒽),这可能与 TPNA 衍生物的反应性研究有关 (Estrada et al., 2011).

混价体系中的电子耦合

兰伯特等人 (2005) 研究了包括蒽衍生物在内的有机混价体系,以了解电子相互作用。这项研究与了解 TPNA 的电子性质有关 (Lambert et al., 2005).

共轭聚合物中的电子结构

Birgerson 等人 (2001) 对共轭聚合物的电子结构的研究(例如涉及蒽的聚合物)提供了对聚合物环境中 TPNA 电子性质的见解 (Birgerson et al., 2001).

用于捕获多环芳烃的隐冠化合物

张等人 (2016) 关于用于捕获多环芳烃(包括蒽)的隐冠化合物的研究,可以提供 TPNA 在主客体化学和分子识别中的潜力的观点 (Zhang et al., 2016).

芳烃的均相氢化

Borowski 等人 (2001) 对蒽等芳香族化合物的均相氢化研究,可能深入了解 TPNA 衍生物的反应性和潜在催化应用 (Borowski et al., 2001).

碳水化合物化学中的超声波

Chew 和 Ferrier (1984) 在六氢蒽的合成中利用了超声波,这可以与 TPNA 衍生物的合成方法联系起来 (Chew & Ferrier, 1984).

八芳基萘和蒽的合成

铃木等人 (2017) 合成了八芳基萘和蒽,可以为 TPNA 的合成路线和功能化可能性提供信息 (Suzuki et al., 2017).

未来方向

The remarkable experimental findings of TPNA were corroborated by theoretical studies to identify the TPNA platform a particularly useful candidate for the development of functional near-IR fluorophores upon appropriate functionalization . This suggests that TPNA has potential for future applications in the field of near-IR fluorophores.

属性

IUPAC Name |

pentadecacyclo[41.7.1.14,8.118,22.129,33.02,42.03,13.014,41.016,39.017,27.028,38.047,51.012,54.026,53.037,52]tetrapentaconta-1(50),2(42),3(13),4,6,8(54),9,11,14,16(39),17(27),18,20,22(53),23,25,28(38),29,31,33(52),34,36,40,43,45,47(51),48-heptacosaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H26/c1-9-27-13-5-21-35-43(27)31(17-1)47-39-25-41-42(26-40(39)48-32-18-2-10-28-14-6-22-36(44(28)32)52(48)51(35)47)50-34-20-4-12-30-16-8-24-38(46(30)34)54(50)53-37-23-7-15-29-11-3-19-33(45(29)37)49(41)53/h1-26H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATDALXLRZZKNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C6=CC=CC7=C6C5=CC=C7)C8=CC9=C(C=C84)C1=C(C2=CC=CC3=C2C1=CC=C3)C1=C9C2=CC=CC3=C2C1=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30723795 |

Source

|

| Record name | Acenaphtho[1,2-j]diacenaphtho[1',2':5,6;1'',2'':7,8]naphtho[2,3-l]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene | |

CAS RN |

191-54-8 |

Source

|

| Record name | Acenaphtho[1,2-j]diacenaphtho[1',2':5,6;1'',2'':7,8]naphtho[2,3-l]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(6aS,7S,12aS)-2,3,10-trimethoxy-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromen-7-yl] acetate](/img/structure/B577227.png)

![[1,3]Thiazolo[5,4-e][1,2]benzothiazole](/img/structure/B577237.png)

![1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B577239.png)

![1h-[1,2,3]Triazolo[1,5-a]benzimidazole](/img/structure/B577240.png)